molecular formula C17H16N2OS2 B2710950 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 775295-70-0

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2710950
CAS RN: 775295-70-0
M. Wt: 328.45
InChI Key: IEOHVLROXPEONB-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s and has since undergone numerous studies to determine its mechanism of action and efficacy in cancer treatment.

Scientific Research Applications

Anticancer Activities

  • Derivatives of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide have been synthesized and investigated for anticancer activities. Compounds with this structure have exhibited reasonable anticancer activity against different human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).

Anticholinesterase Activity

  • Thiazole derivatives bearing dithiocarbamic acid esters, related to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, have been synthesized and evaluated for their anticholinesterase activity. This study revealed that some compounds exhibited promising inhibitory effects on acetylcholinesterase (Mohsen, 2014).

Antibacterial and Antifungal Activities

  • Novel thiazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant anti-bacterial and anti-fungal activities against various strains, making them valuable for further research in antimicrobial therapies (Saravanan et al., 2010).

Nematicidal and Antibacterial Agents

  • N-phenylacetamide derivatives containing arylthiazole moieties have been designed and synthesized. These compounds have shown promising results against bacteria and also displayed excellent nematicidal activity, suggesting potential in agricultural applications (Lu et al., 2020).

Antimicrobial and Hemolytic Activity

  • A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and evaluated for their antimicrobial and hemolytic activity, highlighting the multifaceted applications of such compounds (Gul et al., 2017).

Apoptosis Induction in Cancer Cells

  • Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been explored for their potential in inducing apoptosis in cancer cells, particularly in lung adenocarcinoma cells (Evren et al., 2019).

pH Sensitivity and Drug Precursor Applications

  • The acidity constants of acetamide derivatives, similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, were determined via spectroscopic studies, indicating their potential application as drug precursors (Duran & Canbaz, 2013).

Optoelectronic Properties

  • Thiazole-based compounds have been utilized in the synthesis of conducting polymers, exhibiting potential applications in optoelectronics due to their unique optical band gaps and switching times (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-8-12(2)16-14(9-11)22-17(19-16)18-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOHVLROXPEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

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